(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
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Overview
Description
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate, also known as L-THP, is a natural product that has been isolated from various sources, including marine sponges and bacteria. L-THP has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The exact mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is not fully understood. However, studies have suggested that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate exerts its effects through multiple pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have antiviral activity against a number of viruses, including HIV, HCV, and HSV. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a wide range of biological activities, making it useful for studying multiple pathways and diseases. However, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for research on (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. One area of research involves the development of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate analogs with improved solubility and pharmacokinetic properties. Another area of research involves the identification of the specific targets of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate and the mechanisms by which it exerts its effects. Finally, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate may have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Synthesis Methods
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of L-proline with acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of L-proline with methyl vinyl ketone, followed by reduction with sodium borohydride. Both methods yield (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate with high purity and yield.
Scientific Research Applications
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the antitumor properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research involves the anti-inflammatory properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
properties
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.